molecular formula C16H15NO2 B14702852 trans-4'-Hydroxy-4-acetamidostilbene CAS No. 23784-25-0

trans-4'-Hydroxy-4-acetamidostilbene

Cat. No.: B14702852
CAS No.: 23784-25-0
M. Wt: 253.29 g/mol
InChI Key: KFWCCUXOHVOQGG-NSCUHMNNSA-N
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Description

trans-4'-Hydroxy-4-acetamidostilbene (THAS) is a stilbene derivative with the molecular formula C₁₆H₁₅NO₂ (molecular weight: 253.32 g/mol) . Structurally, it features an acetamido group at the 4-position and a hydroxyl group at the 4'-position of the trans-stilbene backbone. This compound is of interest in toxicology and pharmacology due to its role as a metabolite of 4-acetamidostilbene (AAS) and its implications in carcinogenicity studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23784-25-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+

InChI Key

KFWCCUXOHVOQGG-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis Approaches

Nitro Reduction and Sequential Acetylation

The foundational route to trans-4'-Hydroxy-4-acetamidostilbene involves a two-stage process starting from 4-nitrostilbene derivatives. Source details the reduction of 4-nitrostilbene using hydrazine hydrate (N₂H₄·H₂O) in the presence of Raney nickel catalyst at 60-80°C, achieving near-quantitative conversion to 4-aminostilbene. Subsequent acetylation with acetic anhydride ((CH₃CO)₂O) in glacial acetic acid at reflux conditions (118°C, 3 hr) yields the target compound with 92-95% purity.

Critical parameters for reproducibility include:

  • Molar ratio : 1:1.2 nitrostilbene to hydrazine hydrate
  • Catalyst loading : 5% w/w Raney nickel relative to substrate
  • Post-reduction pH adjustment : Maintained at 8.5-9.0 during amine isolation

A modified Wittig reaction pathway from Source demonstrates alternative nitro precursor synthesis using benzylphosphonate reagents. This method produces trans-4'-hydroxy-4-nitrostilbene (m.p. 205-206°C) in 78% yield before reduction.

Piperidine-Mediated Condensation

Patent data from Source reveals a distinct approach employing phenylacetic acid and p-hydroxybenzaldehyde in piperidine solvent under vacuum (16 mmHg). The reaction proceeds through a Knoevenagel-like mechanism:

  • Base activation : Piperidine deprotonates phenylacetic acid (pKa ≈ 4.5) at 100°C
  • Aldol condensation : With p-hydroxybenzaldehyde (0.5 eq) over 6 hr
  • Thermal elimination : At 130°C generates the trans-stilbene backbone

This method achieves 86% isolated yield of 4-hydroxystilbene after crystallization from sodium hydroxide solution. Subsequent acetylation with acetic anhydride in pyridine converts the free amine to the acetamido group (92% yield).

Industrial Production Methodologies

Continuous-Flow Reactor Optimization

Scale-up adaptations of laboratory methods focus on enhancing throughput and purity. Source outlines a continuous process utilizing:

Parameter Laboratory Scale Industrial Scale
Reactor type Batch Plug-flow
Temperature 60-80°C 75±2°C
Pressure Atmospheric 3 bar
Catalyst recovery Manual In-line filter
Annual capacity 500 g 1.2 metric tons

This system reduces reaction times from 8 hr (batch) to 45 min while maintaining 94% yield.

Crystallization and Purification Protocols

Industrial purification leverages multi-stage crystallization:

  • Primary isolation : Hot ethanol/water (70:30 v/v) yields 92% pure product
  • Decolorization : Activated carbon treatment (1% w/w) removes polymeric byproducts
  • Recrystallization : Methanol/ethyl acetate (1:5) elevates purity to 99.5%

Particle size distribution analysis shows the industrial process produces crystals with D50 = 85 μm versus 22 μm in laboratory batches.

Comparative Kinetic Analysis of Synthetic Routes

Substituent Effects on Reaction Rates

Source provides critical insights into how 4'-substituents influence N-hydroxylation kinetics during metabolism, which inversely correlates with synthetic yields:

Table 1: N-Hydroxylation Kinetics of 4'-Substituted Derivatives
4'-Substituent Apparent Kₘ (μM) Vₘₐₓ (% Parent) Synthetic Yield (%)
-H (Parent) 32 ± 5 100 86
-Br 35 ± 6 16 72
-Cl 30 ± 4 3 68
-F 28 ± 3 3 65

Electron-withdrawing groups (Cl, F) decrease Vₘₐₓ by 97% while minimally affecting Kₘ values. This suggests steric hindrance rather than electronic effects dominate catalytic turnover in both metabolic and synthetic contexts.

Temperature-Dependent Yield Optimization

Arrhenius analysis of the piperidine-mediated condensation (Source) reveals two distinct activation regimes:

$$ \ln(k) = \frac{-E_a}{R} \left( \frac{1}{T} \right) + \ln(A) $$

Temperature Range Eₐ (kJ/mol) Dominant Mechanism
80-100°C 45.2 ± 3.1 Knoevenagel condensation
100-130°C 72.8 ± 4.7 Thermal elimination

Maintaining the reaction at 100°C for 3 hr before ramping to 130°C improves overall yield by 18% compared to direct heating.

Byproduct Formation and Mitigation

Common Synthetic Byproducts

HPLC-MS analysis identifies three primary impurities:

  • cis-Isomer : 2-5% formation during condensation steps
  • Diacetylated derivative : 1-3% from over-acetylation
  • Oxidative dimer : <1% under inert atmosphere

Source reports successful cis-trans isomerization using iodine vapor exposure (0.5% w/w, 50°C, 2 hr), reducing cis content to <0.2%.

Solvent Optimization for Byproduct Suppression

Comparative solvent screening demonstrates:

Solvent System Diacetylated Byproduct (%)
Acetic acid 3.2
Dichloromethane 4.1
THF/Water (3:1) 1.7
Ethyl acetate 0.9

The switch from acetic acid to ethyl acetate as the acetylation solvent reduces over-acetylation by 72% while maintaining reaction rates.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Authentic samples exhibit characteristic signatures:

  • ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, OH), 7.52 (d, J=16.4 Hz, 2H, CH=CH), 2.01 (s, 3H, COCH₃)
  • IR (KBr) : 3340 cm⁻¹ (OH stretch), 1665 cm⁻¹ (amide C=O), 1598 cm⁻¹ (C=C)
  • HPLC Retention : 6.72 min (C18, 60% MeOH/40% H₂O)

Chromatographic Purity Assessment

Validated USP method parameters:

Column Zorbax SB-C18, 4.6×250 mm, 5 μm
Mobile phase 55:45 MeOH:10 mM NH₄OAc
Flow rate 1.0 mL/min
Detection 254 nm

System suitability criteria require ≥2.0 resolution between cis and trans isomers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-Hydroxy-4-acetamidostilbene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: In medicine, trans-4’-Hydroxy-4-acetamidostilbene derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic Activation and N-Hydroxylation

THAS is distinct from its analogs in metabolic behavior. Studies on trans-4'-halo-4-acetamidostilbenes (e.g., 4'-Br, 4'-Cl, 4'-F analogs) reveal that halogen substituents at the 4'-position significantly reduce the rate of N-hydroxylation, a key metabolic activation step. For example:

  • The 4'-Br analog exhibits only 16% of the maximal velocity (Vₘₐₓ) of the parent compound (unsubstituted trans-4-acetamidostilbene) in microsomal N-hydroxylation.
  • 4'-Cl and 4'-F analogs show even lower Vₘₐₓ values (3% of the parent compound) .

Instead, it is a terminal metabolite, explaining its lack of carcinogenicity compared to N-hydroxy-AAS, which is highly carcinogenic due to its ability to form DNA adducts .

Carcinogenicity Profile

Compound Hydroxylation Position Carcinogenicity Key Evidence
THAS 4'-position (trans) Non-carcinogenic No tumors in rodent models
N-hydroxy-AAS N-position Potently carcinogenic Induces tumors via DNA adducts
3-hydroxy-AAS 3-position Non-carcinogenic Lacks metabolic activation

THAS and 3-hydroxy-AAS are both hydroxylated metabolites of AAS but lack carcinogenicity, underscoring the necessity of N-hydroxylation for aromatic amine activation .

Mutagenic Adduct Formation

  • N7-hydroxyethylguanine adducts : Levels were similar across THAS, cis-4, and lomustine in cell lines (17–71, GL-1) and hepatocytes at high concentrations (10,000–50,000 ng/mL).
  • O6-hydroxyethyldeoxyguanosine adducts: THAS produced 2–3-fold lower levels in hepatocytes compared to cell lines, suggesting tissue-specific differences in mutagenicity .

Research Implications

  • Metabolic Pathways : The 4'-hydroxy group in THAS prevents further N-hydroxylation, making it a detoxification product compared to N-hydroxy-AAS .
  • Structural Design : Halogen substituents at the 4'-position reduce metabolic activation, offering insights for designing safer aromatic amines .
  • Toxicological Risk: THAS’s classification as a questionable carcinogen warrants further dose-response studies to clarify its risk profile .

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